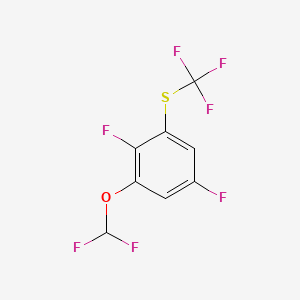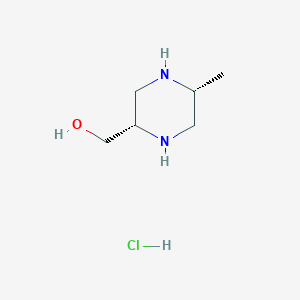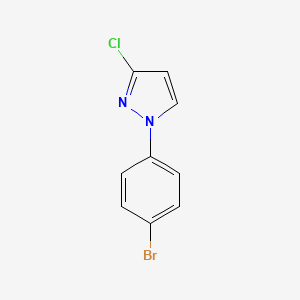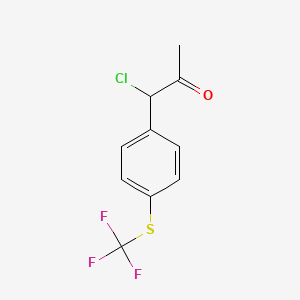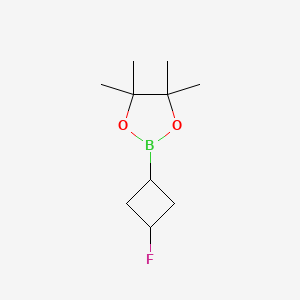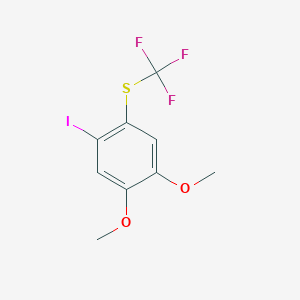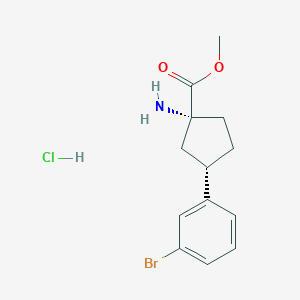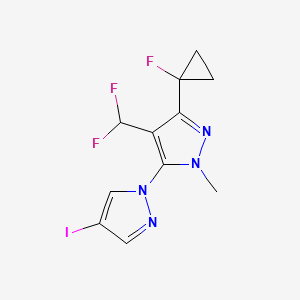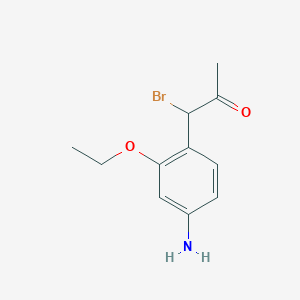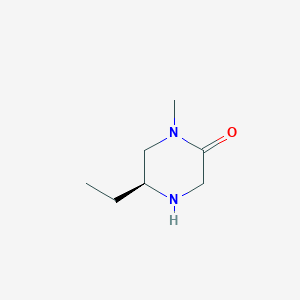
1-Chloro-1-(3,4-difluorophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(3,4-difluorophenyl)propan-2-one is an organic compound with the molecular formula C9H7ClF2O. It is a chlorinated ketone derivative of difluorophenylpropanone, known for its applications in various chemical syntheses and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(3,4-difluorophenyl)propan-2-one typically involves the reaction of 3,4-difluorobenzene with chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-1-(3,4-difluorophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols, forming corresponding amides or esters.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or ammonia in methanol are commonly used for substitution reactions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Major Products:
Substitution: Formation of amides or esters depending on the nucleophile used.
Reduction: Formation of the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(3,4-difluorophenyl)propan-2-one is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(3,4-difluorophenyl)propan-2-one involves the formation of a chloroformate ester when it reacts with alcohols or amines. This reaction releases a fluoride ion and forms the corresponding ester, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-1-(2,4-difluorophenyl)propan-1-one
- 1-Chloro-3-(3,5-difluorophenyl)propan-2-one
- 1-Chloro-3-(2,3-difluorophenyl)propan-2-one
Uniqueness: 1-Chloro-1-(3,4-difluorophenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various specialized compounds.
Eigenschaften
Molekularformel |
C9H7ClF2O |
|---|---|
Molekulargewicht |
204.60 g/mol |
IUPAC-Name |
1-chloro-1-(3,4-difluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H7ClF2O/c1-5(13)9(10)6-2-3-7(11)8(12)4-6/h2-4,9H,1H3 |
InChI-Schlüssel |
LWGRDYHGCZMEOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=C(C=C1)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



